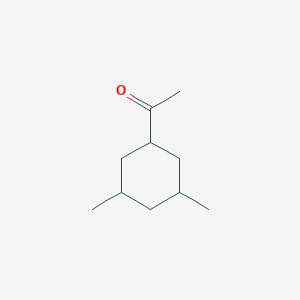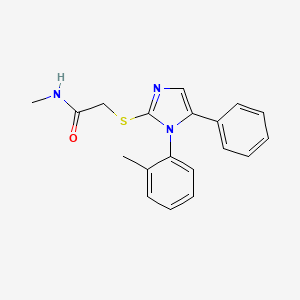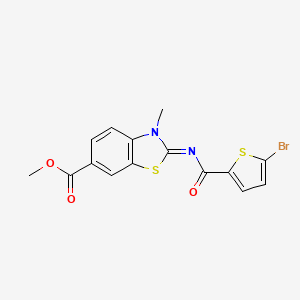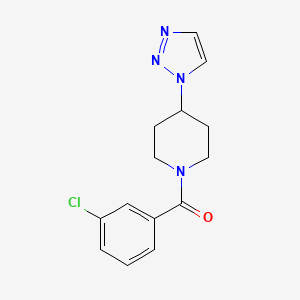
1-(3,5-Dimethylcyclohexyl)ethan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3,5-Dimethylcyclohexyl)ethan-1-one is a chemical compound with the molecular formula C10H18O . It is a member of the fragrance structural group Alkyl Cyclic Ketones . These fragrances can be described as being composed of an alkyl, R1, and various substituted and bicyclic saturated or unsaturated cyclic hydrocarbons, R2 .
Molecular Structure Analysis
The molecular structure of this compound consists of a cyclohexane ring with two methyl groups at the 3rd and 5th positions, and an ethanone group attached to the cyclohexane ring .Wirkmechanismus
DMCE acts as a nucleophile in organic reactions, and its mechanism of action involves the formation of a carbonyl group through the acylation of a ketone or aldehyde. DMCE also exhibits antimicrobial activity by disrupting the cell membrane of bacteria and fungi. The exact mechanism of action of DMCE in antimicrobial activity is not fully understood and requires further research.
Biochemical and Physiological Effects:
DMCE has been found to exhibit low toxicity and does not cause any adverse effects on human health. However, it can cause skin irritation and allergic reactions in some individuals. DMCE has been shown to have a low potential for bioaccumulation and does not persist in the environment.
Vorteile Und Einschränkungen Für Laborexperimente
DMCE is a versatile compound that can be used in various organic reactions, making it a valuable reagent in the field of organic chemistry. DMCE is also readily available and relatively inexpensive, making it an attractive choice for lab experiments. However, DMCE has limited solubility in water, which may limit its use in some applications.
Zukünftige Richtungen
There are several future directions for the research and development of DMCE. One potential area of research is the development of new antimicrobial agents based on the structure of DMCE. DMCE can also be used as a building block for the synthesis of new pharmaceutical compounds. The environmental impact of DMCE should also be investigated to ensure its safe use in various applications. Overall, DMCE is a promising compound with several potential applications in the field of organic chemistry and beyond.
Synthesemethoden
The synthesis of DMCE can be achieved through several methods, including the Friedel-Crafts acylation of 3,5-dimethylcyclohexanone with ethanoyl chloride in the presence of aluminum chloride, the oxidation of 3,5-dimethylcyclohexanol with chromium trioxide, and the reaction of 3,5-dimethylcyclohexanone with ethylmagnesium bromide followed by oxidation with hydrogen peroxide. The most commonly used method for the synthesis of DMCE is the Friedel-Crafts acylation method, which yields a high purity of DMCE.
Wissenschaftliche Forschungsanwendungen
DMCE has several scientific research applications, including its use as a reagent in organic synthesis, as a fragrance in the perfume industry, and as a flavoring agent in the food industry. DMCE has also been used in the synthesis of various pharmaceutical compounds, such as antihistamines, antipsychotics, and analgesics. DMCE has been found to exhibit antibacterial and antifungal properties, making it a potential candidate for the development of new antimicrobial agents.
Eigenschaften
IUPAC Name |
1-(3,5-dimethylcyclohexyl)ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18O/c1-7-4-8(2)6-10(5-7)9(3)11/h7-8,10H,4-6H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYAGTDRBAUXTFK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CC(C1)C(=O)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-Tert-butyl-3,5-dimethyl-N-[2-(prop-2-enoylamino)ethyl]pyrazole-4-carboxamide](/img/structure/B2881115.png)
![2-Chloro-1-[3-(4-fluoro-3-methoxyphenyl)azetidin-1-yl]ethanone](/img/structure/B2881116.png)


![6-Phenyl-2-({1-[5-(thiophen-2-yl)-1,2-oxazole-3-carbonyl]piperidin-4-yl}methyl)-2,3-dihydropyridazin-3-one](/img/structure/B2881126.png)
![N-(cyanomethyl)-2-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]-N-phenylacetamide](/img/structure/B2881127.png)



![N-(2-tert-butyl-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)pentanamide](/img/structure/B2881133.png)
![N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-4-fluoro-3-methylbenzenesulfonamide](/img/structure/B2881134.png)

![2-((4-(2-oxopyrrolidin-1-yl)benzyl)thio)-3-propyl-6-(p-tolyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2881137.png)